molecular formula C15H18N4O3S B1231348 N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide

Cat. No.: B1231348
M. Wt: 334.4 g/mol
InChI Key: FFSRUABGJBZTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide is an aromatic amide.

Scientific Research Applications

Hydrogen Bonding in N-arylpyrazinecarboxamides

Research has explored the molecular and supramolecular structures of N-arylpyrazinecarboxamides, focusing on the hydrogen bonding patterns. These structures include a range of substituents like methyl, trifluoromethyl, fluoro, chloro, methoxy, and nitro groups, influencing their behavior as hydrogen-bond donors and acceptors. The study of these structures revealed diverse intermolecular forces, including N-H...N, N-H...O, C-H...N, and C-H...O hydrogen bonds, as well as pi...pi stacking interactions. This research provides insights into the zero-, one-, or two-dimensional supramolecular structures of these compounds (Wardell et al., 2008).

Supramolecular Assembly Influenced by Halogen Bonding

A study on N-(3-halophenyl)-2-pyrazinecarboxamide ligands revealed how halogen bonding interactions can significantly impact the supramolecular assemblies of coordination compounds. These findings are crucial for understanding the role of halogen bonding in the crystal engineering field, particularly in the formation of specific supramolecular synthons (Khavasi & Azhdari Tehrani, 2013).

Antimicrobial and Antifungal Properties

Several studies have synthesized derivatives of pyrazinecarboxamide and evaluated their antimicrobial and antifungal properties. These include the synthesis of novel amino pyrazole derivatives and their evaluation for potential medicinal value. The antimicrobial activity of these compounds was observed in various tests, highlighting their potential in developing new antimicrobial agents (Shah et al., 2018).

Role in Eliciting Flavolignan Production

In the field of plant biotechnology, substituted pyrazinecarboxamides have been used as abiotic elicitors to enhance the production of flavonolignans in Silybum marianum cultures. This application is particularly relevant in increasing the yield of bioactive compounds with hepatoprotective and anticancer activities (Tumova et al., 2010).

Properties

Molecular Formula

C15H18N4O3S

Molecular Weight

334.4 g/mol

IUPAC Name

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methylpyrazine-2-carboxamide

InChI

InChI=1S/C15H18N4O3S/c1-10-5-6-12(7-14(10)23(21,22)19(3)4)18-15(20)13-9-16-11(2)8-17-13/h5-9H,1-4H3,(H,18,20)

InChI Key

FFSRUABGJBZTJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC=C(N=C2)C)S(=O)(=O)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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